2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-nitroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives where the nitro group is reduced.
Oxidation: Oxidized derivatives with nitroso or nitro groups.
Scientific Research Applications
Medicinal Chemistry: It has shown potential as a pharmacophore in the design of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-chloro-4-nitrophenyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole: Similar structure but with a fluorine atom instead of bromine.
2-Amino-5-(2-iodo-4-nitrophenyl)-1,3,4-thiadiazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-Amino-5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazole lies in the specific combination of substituents on the thiadiazole ring, which can influence its chemical reactivity and potential applications. The presence of the bromine atom can affect its electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C8H5BrN4O2S |
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Molecular Weight |
301.12 g/mol |
IUPAC Name |
5-(2-bromo-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrN4O2S/c9-6-3-4(13(14)15)1-2-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
InChI Key |
IXBQEVAGLHMJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=NN=C(S2)N |
Origin of Product |
United States |
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